molecular formula C17H21N3O3 B15120703 4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine

4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B15120703
M. Wt: 315.37 g/mol
InChI Key: UMUFRTMKGLEEBD-UHFFFAOYSA-N
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Description

4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that features a furo[3,2-c]pyridine moiety fused with a piperidine ring and a morpholine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the furo[3,2-c]pyridine core . The piperidine and morpholine groups are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The furo[3,2-c]pyridine moiety can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed on the piperidine and morpholine rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperidine or morpholine rings.

Scientific Research Applications

4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N3O3/c21-17(19-7-10-22-11-8-19)13-2-1-6-20(12-13)16-14-4-9-23-15(14)3-5-18-16/h3-5,9,13H,1-2,6-8,10-12H2

InChI Key

UMUFRTMKGLEEBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC3=C2C=CO3)C(=O)N4CCOCC4

Origin of Product

United States

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